7-Methoxybenz[a]anthracene 7-Methoxybenz[a]anthracene
Brand Name: Vulcanchem
CAS No.: 6366-20-7
VCID: VC18452722
InChI: InChI=1S/C19H14O/c1-20-19-16-9-5-3-7-14(16)12-18-15-8-4-2-6-13(15)10-11-17(18)19/h2-12H,1H3
SMILES:
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol

7-Methoxybenz[a]anthracene

CAS No.: 6366-20-7

Cat. No.: VC18452722

Molecular Formula: C19H14O

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxybenz[a]anthracene - 6366-20-7

Specification

CAS No. 6366-20-7
Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
IUPAC Name 7-methoxybenzo[a]anthracene
Standard InChI InChI=1S/C19H14O/c1-20-19-16-9-5-3-7-14(16)12-18-15-8-4-2-6-13(15)10-11-17(18)19/h2-12H,1H3
Standard InChI Key HJZXAMRDNRIFQW-UHFFFAOYSA-N
Canonical SMILES COC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

7-Methoxybenz[a]anthracene (C₁₉H₁₄O) has a molecular weight of 258.33 g/mol and belongs to the class of oxygenated PAHs . Its IUPAC name, 7-methoxybenzo[a]anthracene, reflects the methoxy (-OCH₃) substituent at the 7th position of the benz[a]anthracene backbone. The compound is structurally related to carcinogenic PAHs like benz[a]anthracene and 7-methylbenz[a]anthracene but distinguished by its ether functional group .

Structural Characterization

Key spectral data for 7-methoxybenz[a]anthracene include:

  • UV-Vis Absorption: Maxima at 290 nm and 330 nm, typical of extended π-conjugated systems.

  • Mass Spectrometry: Base peak at m/z 258 (molecular ion), with fragmentation patterns consistent with methoxy-PAHs .

  • NMR Spectroscopy: Distinct aromatic proton signals between δ 6.8–8.2 ppm and a methoxy singlet at δ 3.9 ppm .

Synthesis and Production

Synthetic Routes

While direct synthesis protocols for 7-methoxybenz[a]anthracene are sparsely documented, analogous methoxy-PAHs are typically synthesized via:

  • Friedel-Crafts Alkylation: Methoxylation of benz[a]anthracene using methanol and Lewis acids (e.g., AlCl₃) .

  • Nucleophilic Aromatic Substitution: Reaction of halogenated benz[a]anthracene derivatives with methoxide ions under high-temperature conditions .

Industrial-Scale Challenges

Industrial production faces hurdles in regioselectivity, as competing reactions at other aromatic positions (e.g., 5th or 12th) can yield isomeric byproducts . Advanced purification techniques, such as preparative HPLC, are required to isolate the 7-methoxy isomer .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Melting Point140–142°C (estimated) ,
Boiling Point469°C (analog-based)
Density1.197 g/cm³
LogP (Octanol-Water)5.15

The methoxy group enhances solubility in polar organic solvents (e.g., dichloromethane) compared to non-substituted PAHs, with a water solubility of ~11 μg/L at 24°C .

Biological Activity and Toxicological Profile

Metabolic Activation and Carcinogenicity

Like many PAHs, 7-methoxybenz[a]anthracene is a procarcinogen requiring metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1) to form reactive diol-epoxides . These electrophilic intermediates covalently bind to DNA, inducing mutations such as G→T transversions in oncogenes (e.g., KRAS) .

Comparative Tumorigenicity

  • 7-Methoxy vs. 7-Methyl Derivatives: The methoxy group reduces tumor-initiating activity compared to 7-methylbenz[a]anthracene, likely due to decreased stability of the resulting carbocation intermediates .

  • In Vitro Studies: Mouse lung tissue exposed to 7-methoxybenz[a]anthracene metabolites showed adenoma formation rates of <5%, versus 15–20% for 7-methyl analogs .

Oxidative Stress Mechanisms

The compound induces reactive oxygen species (ROS) via redox cycling of quinone metabolites, leading to lipid peroxidation and mitochondrial dysfunction . Glutathione (GSH) depletion exacerbates oxidative damage, as observed in hepatic cell lines .

Applications in Scientific Research

Environmental Monitoring

7-Methoxybenz[a]anthracene serves as a tracer for methoxy-PAH emissions in:

  • Urban Air Particulate Matter: Detected at concentrations of 0.1–2.3 ng/m³ in diesel exhaust .

  • Soil Contamination Studies: Used to assess bioremediation efficacy in PAH-polluted sites .

Analytical Chemistry Standards

As a chromatographic reference material, it aids in:

  • GC-MS Calibration: Retention index (RI) of 2,450 on DB-5 columns .

  • Isotope Dilution Analysis: Quantification of methoxy-PAHs in complex matrices .

ParameterSpecificationSource
GHS ClassificationH302 (Harmful if swallowed)
H312 (Harmful in contact with skin)
H332 (Harmful if inhaled)

Exposure Mitigation

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and NIOSH-approved respirators .

  • Storage: In amber glass vials under nitrogen at -20°C to prevent photodegradation .

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